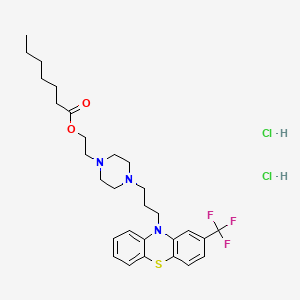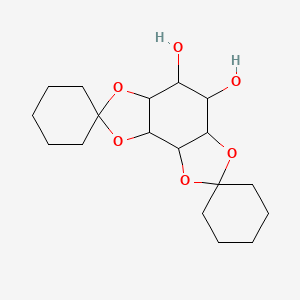
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H9ClN2O4. It is a derivative of acetanilide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the acidic by-products. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control and mixing can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Hydrolysis: Acidic or basic conditions, water as solvent.
Major Products Formed
Reduction: 4-chloro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.
科学的研究の応用
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
類似化合物との比較
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
4-Nitroacetanilide: Similar structure but lacks the chloro substituent.
2-Chloro-4’-nitroacetanilide: Similar structure but with the chloro and nitro groups in different positions.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the acetyl group
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
特性
CAS番号 |
156499-65-9 |
|---|---|
分子式 |
C10H9ClN2O4 |
分子量 |
256.64 g/mol |
IUPAC名 |
N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)12(7(2)15)9-4-3-8(11)5-10(9)13(16)17/h3-5H,1-2H3 |
InChIキー |
AAXVXRONYAUOBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)



![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
